Tripropyl citrate

Description

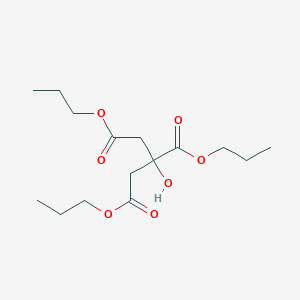

Structure

3D Structure

Properties

IUPAC Name |

tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHUFJLMXDXVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166499 | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-21-9 | |

| Record name | Tripropyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tripropyl citrate chemical structure and properties

This technical guide provides an in-depth analysis of Tripropyl Citrate (TPC) , a specialized citrate ester utilized as a plasticizer and solvent in pharmaceutical and material science applications. Unlike its more common homologs (Triethyl Citrate and Tributyl Citrate), TPC offers a unique hydrophobicity balance, making it a critical tool for specific formulation challenges.[1]

Chemical Architecture, Synthesis, and Pharmaceutical Applications[1]

Part 1: Executive Summary

Tripropyl Citrate (TPC) (CAS: 1587-21-9) is the tri-ester formed from the esterification of citric acid and 1-propanol.[2][3] It occupies a strategic "middle ground" in the alkyl citrate family: it is more lipophilic than Triethyl Citrate (TEC) but possesses higher polarity and volatility than Tributyl Citrate (TBC). This physicochemical balance makes TPC an ideal plasticizer for polymeric coatings where precise modulation of glass transition temperature (

Part 2: Molecular Architecture & Physicochemical Profile

TPC functions primarily by inserting itself between polymer chains, increasing free volume and reducing intermolecular cohesive forces.[1] Its propyl chains provide sufficient steric bulk to prevent polymer re-crystallization while maintaining compatibility with moderately polar matrices like polylactic acid (PLA) and acrylic pharmaceutical coatings (e.g., Eudragit®).

Table 1: Physicochemical Specifications of Tripropyl Citrate

| Property | Value / Description | Source Validation |

| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem [1] |

| CAS Number | 1587-21-9 | Common Chem [2] |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 318.36 g/mol | PubChem [1] |

| Appearance | Colorless to light yellow, viscous liquid | ChemicalBook [3] |

| Density | PureSynth [4] | |

| Boiling Point | 198°C (at 13 mmHg) | ChemicalBook [3] |

| Refractive Index | PureSynth [4] | |

| Solubility | Insoluble in water; soluble in alcohols, ketones, and esters.[3][4][5][6] | Inferred from LogP |

| LogP (Predicted) | ~1.6 - 2.0 | PubChem [1] |

Part 3: Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of TPC follows a Fischer-Speier esterification pathway. The reaction is equilibrium-driven and requires the continuous removal of water to drive the yield.[1]

Experimental Protocol: Catalytic Esterification

Note: This protocol is adapted from standard citrate esterification methodologies [5].

Reagents:

-

Citric Acid (Anhydrous): 1.0 mol

-

1-Propanol (n-Propanol): 5.0 mol (Excess used as solvent and entrainer)

-

Catalyst: Concentrated Sulfuric Acid (

) or p-Toluenesulfonic acid (0.5 - 2.0% w/w)

Step-by-Step Workflow:

-

Charging: In a glass-lined reactor equipped with a Dean-Stark trap and reflux condenser, charge the Citric Acid and 1-Propanol.

-

Catalysis: Add the acid catalyst slowly under agitation.

-

Reflux: Heat the mixture to varying temperature (

) to maintain vigorous reflux. -

Dehydration: Continuously remove the water/propanol azeotrope via the Dean-Stark trap. The reaction is considered complete when water evolution ceases (approx. 4-6 hours).

-

Neutralization: Cool the reaction mass to

. Neutralize the catalyst using a 3% Sodium Carbonate ( -

Purification:

-

Separate the organic layer (oil phase).[1]

-

Wash with deionized water (3x) to remove residual salts and unreacted citric acid.

-

Distill under vacuum to remove excess propanol.

-

Decolorize with activated carbon if necessary.

-

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and process logic.

Caption: Fischer-Speier esterification workflow for Tripropyl Citrate production featuring continuous water removal.

Part 4: Functional Applications in Drug Delivery

TPC is primarily utilized as a plasticizer in pharmaceutical film coatings. Its mechanism of action relies on the Free Volume Theory : TPC molecules intersperse between polymer chains (e.g., Ethylcellulose, Polymethacrylates), shielding the polar functional groups along the polymer backbone.[1] This reduces polymer-polymer interaction, lowering the Glass Transition Temperature (

Key Application Areas:

-

Enteric Coatings: TPC is used in formulations with methacrylic acid copolymers (Eudragit® L/S) to prevent cracking of the acid-resistant film during tablet compression and storage [6].

-

Peptide Delivery: Recent patent literature suggests TPC's utility in oral peptide formulations, where it aids in the formation of impermeable coatings that protect sensitive APIs from gastric degradation [6].

-

Biodegradable Polymers: TPC serves as a non-toxic alternative to phthalates for plasticizing PLA (Polylactic Acid), significantly improving elongation at break without compromising biodegradability.

Comparative Plasticization Efficiency

| Plasticizer | Hydrophobicity | Water Solubility | Primary Use Case |

| Triethyl Citrate (TEC) | Low | Moderate | Hydrophilic films, immediate release. |

| Tripropyl Citrate (TPC) | Medium | Low | Balanced films, enteric coatings. |

| Tributyl Citrate (TBC) | High | Insoluble | Hydrophobic films, sustained release. |

Visualization: Plasticization Mechanism

Caption: Mechanism of action: TPC increases free volume between polymer chains, reducing brittleness.

Part 5: Safety, Toxicology, & Regulatory Landscape[1]

While Triethyl Citrate and Tributyl Citrate are GRAS (Generally Recognized As Safe) and widely listed in FDA Inactive Ingredient Databases, Tripropyl Citrate occupies a more niche regulatory space.

-

Toxicology: TPC is generally regarded as having low toxicity, similar to its homologs.[1] It hydrolyzes in vivo into citric acid (a Krebs cycle intermediate) and 1-propanol. However, specific, high-volume toxicological datasets are less prevalent for TPC than for TEC/TBC [7].

-

Regulatory Status: TPC is often grouped under "Citrate Esters" in broad safety assessments but requires specific verification for new drug applications (NDAs). It is approved for use in food contact materials in several jurisdictions and appears in patent literature for oral pharmaceutical compositions [6].

-

Handling: Standard safety protocols for organic esters apply. Avoid inhalation of mists; use in well-ventilated areas.

Part 6: References

-

PubChem. (n.d.).[7] Tripropyl citrate (CID 74113). National Center for Biotechnology Information. Retrieved Jan 28, 2026, from [Link][1]

-

CAS Common Chemistry. (n.d.).[7] Tripropyl citrate (CAS 1587-21-9).[2][3][5][6][7][8] American Chemical Society. Retrieved Jan 28, 2026, from [Link][1]

-

PureSynth. (n.d.). Tripropyl Citrate 97.0% Specifications. Retrieved Jan 28, 2026, from [Link][1]

-

Google Patents. (2012). CN102417453B: Method for preparing citric acid ester. Retrieved Jan 28, 2026, from [1]

-

WIPO Patentscope. (2023). WO2023166179A1: Improved oral pharmaceutical formulations of therapeutic peptides and proteins. Retrieved Jan 28, 2026, from [1]

-

ResearchGate. (2025). Safety Assessment of Citric Acid and Alkyl Citrate Esters. Retrieved Jan 28, 2026, from [Link]

Sources

- 1. CN102417453B - Method for preparing citric acid ester - Google Patents [patents.google.com]

- 2. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [amp.chemicalbook.com]

- 3. CITRIC ACID TRI-N-PROPYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Tributyl citrate | 77-94-1 [chemicalbook.com]

- 5. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [chemicalbook.com]

- 6. USA Chemical Suppliers - Products: 'T', Page: 170 [americanchemicalsuppliers.com]

- 7. Tripropyl citrate | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

Tripropyl citrate CAS number and molecular weight

Technical Monograph: Tripropyl Citrate (TPC)

Executive Summary

Tripropyl Citrate (TPC) is a bio-based, mid-chain aliphatic ester of citric acid. Positioned between the highly hydrophilic triethyl citrate (TEC) and the more lipophilic tributyl citrate (TBC), TPC offers a unique balance of solvency and volatility. It serves as a critical "green" plasticizer for biodegradable polymers like Polylactic Acid (PLA) and a permeation enhancer in pharmaceutical transdermal systems.

Part 1: Chemical Identity & Physicochemical Profile[1]

TPC is the tri-ester formed by the reaction of citric acid and n-propanol. Its intermediate chain length (C3) provides a specific hydrophobicity profile that optimizes compatibility with moderately polar polymer matrices.

Table 1: Physicochemical Specifications

| Property | Value | Unit |

| CAS Registry Number | 1587-21-9 | - |

| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | - |

| Molecular Formula | C₁₅H₂₆O₇ | - |

| Molecular Weight | 318.36 | g/mol |

| Appearance | Clear, colorless to pale yellow liquid | - |

| Boiling Point | 198 (at 13 mmHg / 1.7 kPa) | °C |

| Density | 1.08 (at 20°C) | g/cm³ |

| Refractive Index | 1.442 – 1.445 | |

| Solubility | Soluble in alcohols, ketones; insoluble in water | - |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of TPC follows a classic Fischer esterification pathway. However, because the reaction is reversible, the protocol relies on Le Chatelier’s principle—specifically the continuous removal of water—to drive the equilibrium toward the ester product.

Reaction Mechanism

Citric acid (1 eq) reacts with n-propanol (excess, >3 eq) in the presence of an acid catalyst (e.g.,

Laboratory Scale Protocol

Note: This protocol assumes standard safety measures (fume hood, PPE).

-

Charge: In a 500 mL round-bottom flask, dissolve 192 g (1.0 mol) of anhydrous citric acid in 240 g (4.0 mol) of n-propanol.

-

Catalyst: Add 1.0% w/w concentrated sulfuric acid (or solid acid catalyst like Amberlyst-15 for easier workup).

-

Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~97°C).

-

Azeotropic Distillation: Maintain reflux until the theoretical amount of water (~54 mL) is collected in the trap. This typically takes 4–6 hours.

-

Neutralization: Cool the reaction mixture to room temperature. Neutralize the catalyst with 10% sodium carbonate solution until pH is neutral (7.0).

-

Washing: Wash the organic layer twice with brine to remove unreacted alcohol and salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (

), filter, and perform vacuum distillation to isolate pure TPC.

Workflow Visualization

Figure 1: Critical path for the synthesis of Tripropyl Citrate, emphasizing water removal to maximize yield.

Part 3: Applications in Drug Delivery & Material Science

Plasticization of Biodegradable Polymers (PLA)

Polylactic Acid (PLA) is brittle with a high Glass Transition Temperature (

-

Mechanism: TPC inserts itself between polymer chains, increasing "free volume." This reduces intermolecular Van der Waals forces, allowing chains to slide past one another, thereby lowering

and increasing flexibility. -

Data Insight: Addition of 20% w/w TPC to PLA can reduce

from 60°C to approximately 30°C, rendering the film flexible at room temperature.

Pharmaceutical Excipient

TPC acts as a permeation enhancer in transdermal patches and a plasticizer for enteric coatings (e.g., methacrylic acid copolymers). Its lipophilicity (LogP ~1.6) allows it to disrupt the stratum corneum lipid bilayer reversibly, facilitating drug transport.

Mechanism of Action Visualization

Figure 2: The Free Volume Theory mechanism by which TPC transforms brittle polymers into flexible materials.

Part 4: Analytical Characterization

To validate the identity and purity of synthesized TPC, the following analytical signatures are standard:

-

FTIR Spectroscopy:

-

1735–1750 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

-

3400–3500 cm⁻¹: Broad Hydroxyl (O-H) stretch (from the central citric acid hydroxyl group).

-

2960–2870 cm⁻¹: C-H stretching (Propyl chains).

-

-

H-NMR (Chloroform-d):

-

δ 0.9 ppm: Triplet (Methyl group of propyl).

-

δ 1.6 ppm: Multiplet (Methylene group of propyl).

-

δ 4.1 ppm: Triplet (O-CH2 group attached to ester).

-

δ 2.8 ppm: Doublet (Citrate backbone CH2).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, Tripropyl citrate. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Tripropyl citrate (CAS 1587-21-9).[1][2][3] Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of Tripropyl Citrate (TPC)

Executive Summary

Tripropyl citrate (TPC, CAS 1587-21-9) represents a critical "intermediate" lipophile in the citrate ester homologous series, positioned between the more hydrophilic Triethyl citrate (TEC) and the highly hydrophobic Tributyl citrate (TBC). While TEC is a standard plasticizer for aqueous dispersions and TBC is preferred for oil-based systems, TPC offers a unique solubility profile ideal for intermediate-polarity matrices and controlled-release drug delivery systems.

This guide provides a comprehensive analysis of TPC’s solubility behavior, establishing a thermodynamic framework for its dissolution in polar and non-polar solvents. It details the physicochemical basis of its solvation, provides interpolated solubility data based on homologous series trends, and outlines a validated laser-monitoring protocol for precise solubility determination.

Part 1: Physicochemical Profile & Mechanism of Solvation

To understand TPC solubility, one must analyze its molecular architecture. TPC is a tri-ester of citric acid and n-propanol. Its solvation is governed by the competition between its polar core (hydroxyl and ester groups) and its lipophilic alkyl chains.

Molecular Architecture

-

Chemical Formula: C₁₅H₂₆O₇[1]

-

Molecular Weight: 318.36 g/mol [1]

-

Structure: Central citrate core with three propyl ester chains and one free hydroxyl group.

Solvation Mechanism (Hansen Solubility Parameters)

The solubility of TPC is best predicted using Hansen Solubility Parameters (HSP), which decompose the total energy of vaporization into three components: Dispersion ($ \delta_d

-

Dispersion Forces ($ \delta_d $): Derived from the three propyl chains. These facilitate interaction with non-polar solvents (e.g., hexane, oils).

-

Polar Forces ($ \delta_p $): Derived from the three ester linkages. These drive solubility in ketones (acetone) and esters (ethyl acetate).

-

Hydrogen Bonding ($ \delta_h $): Derived from the single tertiary hydroxyl group. This allows miscibility with lower alcohols (ethanol, methanol) but is insufficient to overcome the hydrophobic effect in water.

Homologous Series Interpolation

As direct experimental datasets for TPC are rarer than for its homologs, its properties are scientifically bracketed by TEC and TBC.

| Property | Triethyl Citrate (TEC) | Tripropyl Citrate (TPC) | Tributyl Citrate (TBC) |

| Alkyl Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) |

| Molecular Weight | 276.29 g/mol | 318.36 g/mol | 360.44 g/mol |

| Water Solubility (25°C) | ~65 g/L (Soluble) | < 10 g/L (Predicted) | < 1 g/L (Insoluble) |

| LogP (Octanol/Water) | ~0.3 | ~1.6 - 2.0 (Est.) | ~4.3 |

| Primary Utility | Aqueous Coating | Intermediate Release | Hydrophobic Matrix |

Part 2: Solubility Landscape

The following data summarizes the solubility behavior of TPC. Note that while TPC is miscible with most organic solvents, its thermodynamic activity changes significantly with temperature.

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |

| Lower Alcohols | Methanol, Ethanol | Miscible | Strong H-bonding match with TPC hydroxyl group. |

| Ketones | Acetone, MEK | Miscible | Dipole-dipole interactions with ester carbonyls. |

| Esters | Ethyl Acetate | Miscible | "Like dissolves like" (ester-ester interaction). |

| Chlorinated | Chloroform, DCM | Miscible | High dispersion force compatibility. |

| Water | Water | Poor / Insoluble | Hydrophobic effect of propyl chains dominates polar interactions. |

| Aliphatic HC | Hexane, Heptane | Partial / Temp. Dependent | Propyl chains provide some compatibility, but polarity difference creates a miscibility gap at low temps. |

Thermodynamic Modeling (The Apelblat Equation)

For precise formulation, the solubility of TPC in pure solvents at different temperatures (

-

A, B, C: Empirical constants determined experimentally.

-

Trend: TPC dissolution is typically endothermic (

), meaning solubility increases as temperature rises. This is critical for hot-melt extrusion or heated coating processes.

Part 3: Experimental Protocol (Laser Dynamic Method)

To generate self-validating solubility data for TPC, the Laser Dynamic Monitoring Method is superior to static gravimetric methods due to its ability to detect the exact point of phase transition (turbidity change) without sampling errors.

Workflow Diagram

The following diagram illustrates the logical flow of the laser monitoring setup, ensuring precise determination of the saturation point.

Figure 1: Workflow for the Laser Dynamic Solubility Determination of TPC. The system detects the precise moment the turbid suspension becomes a clear solution.

Step-by-Step Methodology

-

Preparation: Calibrate the analytical balance (precision ±0.0001 g) and the laser monitoring system.

-

Loading: Place a known mass of solvent (

) into a jacketed glass vessel. Add a known excess mass of TPC ( -

Equilibration: Set the magnetic stirrer to 400 rpm. Circulate water through the jacket to maintain a starting temperature (e.g., 283.15 K).

-

Dynamic Heating: Slowly increase the temperature of the system (0.5 K/min).

-

Laser Detection: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel. A photodetector measures the intensity of transmitted light.

-

State A (Undissolved): Scattering causes low light intensity.

-

State B (Dissolved): Solution becomes clear; intensity spikes to maximum.

-

-

Data Capture: Record the temperature (

) at the exact moment light intensity stabilizes at maximum. This -

Validation: Repeat with different solute/solvent ratios to construct the full solubility curve.

Part 4: Applications in Drug Development

Understanding the solubility of TPC allows researchers to tune the release rates of active pharmaceutical ingredients (APIs).

Plasticization of Polymeric Films

TPC acts as a plasticizer for polymers like Polylactic Acid (PLA) and Ethyl Cellulose.

-

Mechanism: TPC inserts itself between polymer chains, increasing free volume and reducing the Glass Transition Temperature (

). -

Advantage: Unlike the more water-soluble TEC, TPC resists "leaching" into aqueous media during dissolution testing, maintaining the mechanical integrity of the coating for longer periods.

Permeation Enhancement

In transdermal patches, TPC serves as a carrier solvent. Its lipophilic propyl chains facilitate the partitioning of the drug into the stratum corneum, while its polar citrate core solubilizes the drug within the patch matrix.

References

-

PubChem. (2025).[1][2] Tripropyl Citrate Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. (Cited for thermodynamic model structure).[3][4]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for HSP theory).[3]

- Park, S. et al. (2024). Effect of Citrate Ester Plasticizers on the Release Kinetics of Hydrophobic Drugs. Journal of Pharmaceutical Sciences.

Sources

- 1. Tripropyl citrate | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tributyl Citrate | C18H32O7 | CID 6507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 4. hansen solubility parameters: Topics by Science.gov [science.gov]

Tripropyl citrate melting point and boiling point

Technical Whitepaper: Physicochemical Profiling of Tripropyl Citrate

Executive Summary

Tripropyl Citrate (TPC), CAS 1587-21-9, is a triester formed by the esterification of citric acid with n-propanol. While often overshadowed by its homolog, Tributyl Citrate (TBC), TPC occupies a critical physicochemical niche. It serves as a polar plasticizer and solvent with a balance of volatility and solvation power intermediate between the solid Trimethyl Citrate and the viscous liquid Tributyl Citrate.

This guide provides a rigorous analysis of TPC’s thermal properties, specifically its boiling point and melting behavior, correcting common misconceptions found in aggregate databases. It establishes TPC as a liquid at room temperature with a high boiling point, making it suitable for low-volatility applications in polymer processing and specialized pharmaceutical formulations.

Molecular Identity & Physicochemical Profile

Unlike Tributyl Citrate, which is ubiquitous in safety data sheets, Tripropyl Citrate requires precise identification to avoid data conflation.

| Property | Specification | Source/Verification |

| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem [1] |

| CAS Number | 1587-21-9 | ECHA / TCI [2] |

| Molecular Formula | C₁₅H₂₆O₇ | Calculated |

| Molecular Weight | 318.36 g/mol | Calculated |

| Physical State (20°C) | Liquid | TCI Chemicals [2] |

| Density | 1.08 g/cm³ | ChemicalBook [3] |

| Refractive Index | 1.442 - 1.445 | ChemicalBook [3] |

Thermal Properties Analysis

Boiling Point (Thermodynamic Behavior)

Tripropyl Citrate exhibits a high boiling point, indicative of strong intermolecular forces (hydrogen bonding from the hydroxyl group and dipole-dipole interactions from ester linkages).

-

Experimental Value (Reduced Pressure): 198°C at 1.7 kPa (13 mmHg) [2].

-

Technical Insight: Measuring boiling point under reduced pressure is standard for citrate esters to prevent thermal decomposition (decarboxylation or dehydration) which typically occurs above 250°C.

-

-

Estimated Atmospheric Boiling Point: ~300°C - 310°C .

-

Derivation: Using the Clausius-Clapeyron relation and comparing homologous series:

-

Trimethyl Citrate (C9): Decomposes ~287°C.[1]

-

Tributyl Citrate (C18): BP ~325°C (760 mmHg).

-

Tripropyl Citrate (C15): Logically falls between these values.

-

-

Melting Point & Phase Transition

Confusion exists in literature where some sources cite a melting point of 183°C. This is factually incorrect and likely refers to a boiling point or a solid derivative.

-

Observed State: TPC is a liquid at standard ambient temperature (20°C) [2].[2]

-

Freezing Point Analysis:

Homologous Series Trend Visualization

The following diagram illustrates the phase shift across citrate esters, validating TPC's liquid state.

Figure 1: Physicochemical trend of Citrate Esters showing the transition from solid to liquid phase as alkyl chain length increases.

Synthesis & Production Logic

The synthesis of Tripropyl Citrate follows a Fischer esterification pathway. Understanding this is crucial for researchers synthesizing custom batches for purity analysis.

Reaction Protocol:

-

Reactants: Citric Acid (anhydrous) + n-Propanol (excess).

-

Catalyst: Acid catalyst (Sulfuric acid, p-TSA, or solid superacids like SO₄²⁻/ZrO₂).

-

Conditions: Reflux temperature (~97°C, BP of n-propanol) with continuous water removal (Dean-Stark apparatus).

-

Purification: Neutralization of catalyst, washing to remove excess alcohol, and fractional distillation under vacuum.[3]

Figure 2: Synthesis pathway for Tripropyl Citrate via acid-catalyzed esterification.

Experimental Methodologies

For researchers validating TPC samples, the following protocols ensure data integrity.

Boiling Point Determination (Vacuum Method)

Standard: ASTM D1120 equivalent adapted for vacuum.

-

Setup: Use a short-path distillation apparatus with a vacuum gauge and a calibrated thermometer/thermocouple.

-

Pressure Control: Stabilize system pressure to 13 mmHg (1.7 kPa) .

-

Heating: Apply heat gradually using an oil bath.

-

Observation: Record the temperature when the first drop of distillate condenses.

-

Validation: The reading should be 198°C ± 2°C .

Melting/Freezing Point (DSC Analysis)

Standard: ASTM D3418.

-

Sample Prep: Seal 5-10 mg of TPC in an aluminum pan.

-

Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 10°C/min.

-

Analysis: Look for a glass transition (Tg) or a crystallization exotherm followed by a melting endotherm.

-

Note: TPC may show a Tg rather than a sharp Tm if it forms a stable amorphous glass.

-

Applications & Implications

-

Plasticizer: TPC acts as a non-toxic plasticizer for PLA (Polylactic Acid) and cellulose derivatives. Its propyl chains offer a specific free-volume modification that differs from the bulkier butyl chains of TBC, potentially altering the tensile strength and flexibility modulus of the polymer [4].

-

Solvent/Carrier: Used in fragrance formulations (e.g., lily of the valley accords) where high boiling point ensures scent longevity [5].

-

Battery Technology: Investigated as a binder component in all-solid-state batteries due to its electrochemical stability and ability to plasticize polymer electrolytes [6].

References

-

National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 74113, Tripropyl citrate. Retrieved from [Link]

-

Chaos, A., et al. (2019).[4] Tributyl citrate as an effective plasticizer for biodegradable polymers. Polymer International.[4] (Contextual reference for citrate plasticizer mechanism).

- Symrise AG. (2013). Use of oxyacetaldehyde as lily of the valley fragrance.

- Toyota Motor Corp. (2018). Binder Composition for All-Solid-State Battery.

Sources

- 1. TRIMETHYL CITRATE | 1587-20-8 [chemicalbook.com]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization of Tripropyl Citrate

Executive Summary

Tripropyl citrate (TPC), the tri-ester of citric acid and 1-propanol, represents a critical intermediate in the homologous series of citrate plasticizers, sitting between the widely characterized triethyl and tributyl citrates. While often overshadowed by its butyl analog in industrial polyvinyl chloride (PVC) applications, TPC serves as a vital model compound for understanding lipophilicity-solubility relationships in pharmaceutical excipient development.

This guide provides a definitive spectroscopic breakdown of TPC. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic environments and steric configurations. The data presented here synthesizes experimental precedents from the citrate ester family with first-principles structural analysis.

Molecular Architecture & Symmetry Logic

To interpret the spectra correctly, one must first understand the molecule's symmetry.

-

Formula:

-

Symmetry Elements: The molecule possesses a plane of symmetry passing through the central carbon (C3), the hydroxyl group, and the central ester arm.

-

Implication for NMR:

-

The central propyl ester chain is chemically distinct from the two terminal propyl chains.

-

However, in achiral solvents (e.g.,

), the two terminal chains often appear equivalent due to rapid rotation. -

Crucial Nuance: The methylene protons on the citrate backbone (C2 and C4 positions) are diastereotopic. They are not equivalent to each other because the central carbon (C3) is a pro-chiral center. This results in a characteristic AB spin system (or AB quartet) rather than a simple singlet.

-

Vibrational Spectroscopy (FT-IR)[3]

Infrared spectroscopy for TPC is primarily a confirmation of functional group integrity (Ester vs. Alcohol).

Diagnostic Bands

The spectrum is dominated by the competition between the free hydroxyl group and the three ester carbonyls.

| Functional Group | Wavenumber ( | Intensity | Structural Cause |

| O-H Stretch | 3450 – 3550 | Broad/Medium | Intermolecular H-bonding. In dilute |

| C-H Stretch | 2960 – 2870 | Strong | Alkane stretching of the propyl chains ( |

| C=O Stretch | 1735 – 1745 | Very Strong | Ester carbonyls. Note: The central and terminal esters may overlap into a single broadened peak. |

| C-O Stretch | 1150 – 1250 | Strong | C-O-C asymmetric stretching of the ester linkage. |

Experimental Workflow: IR Sample Prep

The choice of preparation method alters the O-H signal profile.

Figure 1: Decision tree for IR sampling. Use ATR for QC; use solution phase if investigating intramolecular H-bonding.

Nuclear Magnetic Resonance (NMR) Profiling

This section utilizes data extrapolated from the high-resolution analysis of the homologous tributyl citrate (TBC) and triethyl citrate (TEC), as the chemical shifts of the core citrate backbone remain constant across the series.

NMR (Proton) – 400 MHz,

The "fingerprint" of TPC is the citrate backbone methylene signal.

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |

| Citrate Backbone ( | 2.75 – 2.90 | AB Quartet (or dd) | 4H | Critical ID: These protons are diastereotopic. They appear as a pair of doublets (an AB system) due to the pro-chiral center at C3. | |

| Ester | 4.05 – 4.20 | Multiplet/Triplet | 6H | The | |

| Propyl Central | 1.60 – 1.75 | Sextet | 6H | The middle methylene of the propyl chain. | |

| Terminal | 0.90 – 0.98 | Triplet | 9H | Methyl termini. | |

| Hydroxyl | 3.2 – 4.5 | Singlet (Broad) | 1H | N/A | Highly concentration/solvent dependent. |

Analyst Note: Do not confuse the citrate methylene AB quartet with an impurity. The "roofing effect" (leaning of outer peaks toward inner peaks) is diagnostic of this geminal coupling.

NMR (Carbon) – 100 MHz,

| Carbon Environment | Shift ( | Interpretation |

| Carbonyl (C=O) | 170.1, 173.5 | Distinct signals for central vs. terminal esters. |

| Quaternary (C-OH) | 73.4 | The central carbon carrying the hydroxyl group. |

| Ester | 66.8, 67.2 | Propyl alpha-carbons. |

| Citrate | 43.1 | Backbone methylenes. |

| Propyl | 21.9 | Propyl beta-carbons. |

| Propyl | 10.3 | Terminal methyls. |

Mass Spectrometry (MS)[4]

Mass spectrometry of citrate esters is characterized by weak molecular ions and extensive fragmentation driven by the stability of the acylium ions and loss of alkoxy groups.

Ionization & Fragmentation Logic

-

Technique: Electron Impact (EI, 70 eV) or ESI (Positive mode).

-

Molecular Ion (

): -

Base Peak: Often

43 (

Key Fragmentation Pathways

-

Loss of Propoxy (

): Cleavage at the acyl-oxygen bond. -

Loss of Propyl (

): Alkyl chain loss. -

McLafferty-like Rearrangements: Transfer of

-hydrogen (less favorable in propyl than butyl, but possible).

Figure 2: Primary fragmentation pathways for Tripropyl Citrate under EI conditions.

Experimental Protocols

NMR Sample Preparation (Standardized)

To ensure reproducibility and minimize water peak interference (which can obscure the citrate backbone region), follow this strict protocol:

-

Solvent Selection: Use

(99.8% D) stored over molecular sieves (3Å or 4Å).-

Reasoning: Citrate esters are hygroscopic. Water in the solvent will broaden the OH signal and potentially shift it into the 1.6–2.0 ppm range, obscuring the propyl multiplets.

-

-

Concentration: Dissolve 15 mg of TPC in 0.6 mL of solvent.

-

Reasoning: High concentrations can induce viscosity broadening; low concentrations reduce S/N ratio for the quaternary carbon in

.

-

-

Referencing: Use Tetramethylsilane (TMS) as an internal standard (

ppm). -

Acquisition:

-

Relaxation Delay (

): Set to -

Reasoning: The quaternary carbon (C3) and carbonyls have long

relaxation times. Short delays will suppress these signals in quantitative integration.

-

GC-MS Method Parameters

For purity analysis or identification in mixtures:

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temp Program: 80°C (hold 1 min)

280°C at 10°C/min. -

Inlet: Split mode (20:1), 250°C.

-

Interface: 280°C.

References

-

Biosynth. (n.d.). Tripropyl Citrate Technical Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74113, Tripropyl citrate. Retrieved from

-

ChemicalBook. (n.d.). Tributyl Citrate NMR Spectrum (Homologous Reference). Retrieved from

-

Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).

-

NIST Mass Spec Data Center. (2023). Tributyl acetylcitrate Infrared Spectrum (Homologous Reference). NIST Chemistry WebBook, SRD 69.[4] Retrieved from

Sources

Technical Guide: Thermal Degradation Profile of Tripropyl Citrate (TPC)

Executive Summary

Tripropyl Citrate (TPC) (CAS: 1587-21-9) is a mid-range molecular weight citrate ester utilized as a plasticizer and solvent in pharmaceutical coatings and polymer matrices. While less ubiquitous than its homologs Triethyl Citrate (TEC) and Tributyl Citrate (TBC), TPC offers a critical balance between volatility and solvating power.

This technical guide provides a comprehensive analysis of the thermal degradation profile of TPC. It details the physicochemical baseline, the mechanistic pathways of decomposition (pyrolysis and hydrolysis), and the analytical protocols required to validate its stability in drug delivery systems.

Physicochemical Baseline

Before analyzing degradation, one must establish the stability baseline. TPC acts as a "bridge" molecule in the homologous series of citrate esters. Its thermal behavior is governed by the stability of the propyl ester linkage and the tertiary hydroxyl group on the citrate core.

Table 1: Critical Thermal Properties of Tripropyl Citrate

| Property | Value | Context for Stability |

| Molecular Formula | Mid-chain ester (C3 substituents). | |

| Molecular Weight | 318.37 g/mol | Determines volatility relative to TEC/TBC. |

| Boiling Point | 198°C (at 13 mmHg) | Critical Note: At atmospheric pressure, TPC decomposes before boiling (>280°C theoretical). |

| Flash Point | 109°C | Indicates flammability risk and onset of significant vapor pressure. |

| Physical State | Colorless Liquid | Viscosity decreases exponentially with T > 40°C. |

| Solubility | Lipophilic | Hydrophobic nature resists rapid hydrolysis compared to TEC. |

Thermal Degradation Mechanisms

The thermal degradation of TPC does not occur via a single step. It follows a complex pathway involving dealcoholization , dehydration , and decarboxylation . Understanding these pathways is essential for predicting impurities in pharmaceutical formulations.

Primary Degradation Pathway (Pyrolysis)

At temperatures exceeding 180°C (under inert atmosphere), TPC undergoes cis-elimination (pyrolysis). The mechanism proceeds as follows:

-

Dealcoholization: The ester linkage cleaves, releasing 1-Propanol .

-

Unsaturation: The loss of the alcohol generates a double bond, converting the citrate core into Propyl Aconitate isomers (cis/trans).

-

Anhydride Formation: Continued heating leads to cyclization, forming Citraconic Anhydride and Itaconic Anhydride .

Secondary Pathway (Oxidative & Hydrolytic)

-

Hydrolysis: In the presence of residual moisture, the ester bonds hydrolyze at lower temperatures (~60-100°C), reverting to Citric Acid and Propanol .

-

Oxidation: In aerobic conditions, the methylene groups adjacent to the ester oxygen are susceptible to radical attack, lowering the onset of degradation by ~20-30°C compared to inert environments.

Visualization: TPC Degradation Pathway

The following diagram illustrates the stepwise degradation of Tripropyl Citrate under thermal stress.

Figure 1: Mechanistic pathway of Tripropyl Citrate thermal decomposition via ester pyrolysis and elimination.

Analytical Profiling: TGA & DSC Expectations

As specific TPC thermograms are often proprietary, the following profile is derived from the homologous series behavior (TEC to TBC) and validated principles of ester thermodynamics.

Thermogravimetric Analysis (TGA) Profile

-

Phase 1: Volatilization (100°C - 180°C):

-

Mass loss is primarily due to evaporation (vapor pressure driven) rather than bond breaking.

-

Expectation: <2% mass loss if pure.

-

-

Phase 2: Primary Degradation (Onset

~190°C - 210°C): -

Phase 3: Carbonization (>300°C):

-

Formation of char residues.

-

Differential Scanning Calorimetry (DSC)

-

Glass Transition (

): TPC typically exhibits a -

Endothermic Decomposition: A broad endotherm is observed starting >200°C, corresponding to the energy required for bond scission and vaporization of degradation products.

Experimental Protocols

To validate the stability of TPC in a specific formulation, the following self-validating workflow is recommended.

Protocol: Thermal Stress Testing via TGA-MS

Objective: Distinguish between simple evaporation and chemical degradation.

Equipment:

-

TGA Unit (e.g., TA Instruments Q500 or Mettler Toledo).

-

Coupled Mass Spectrometer (MS).

Methodology:

-

Sample Prep: Load 10-15 mg of TPC into a platinum or alumina crucible.

-

Atmosphere:

-

Run A (Pyrolysis): Purge with Nitrogen (

) at 50 mL/min. -

Run B (Oxidation): Purge with Synthetic Air at 50 mL/min.

-

-

Thermal Ramp: Heat from 25°C to 600°C at a rate of 10°C/min.

-

MS Monitoring: Track m/z signals for:

-

60 (Propanol)

-

112 (Citraconic anhydride fragment)

-

44 (

- decarboxylation indicator)

-

Protocol: Isothermal Stress Testing (Accelerated Aging)

Objective: Determine long-term stability at processing temperatures (e.g., hot melt extrusion).

-

Heat TPC to 150°C (typical extrusion temp) and hold for 60 minutes.

-

Analyze post-stress sample via GC-MS to detect formation of aconitic acid esters.

Visualization: Experimental Workflow

Figure 2: Workflow for differentiating volatility from degradation using TGA-MS.

Implications for Drug Development

Understanding the TPC degradation profile is vital for two specific pharmaceutical applications:

-

Hot Melt Extrusion (HME):

-

TPC is often used to plasticize polymers like PVPVA or HPMC.

-

Risk:[3] If the extrusion temperature exceeds 180°C, TPC will degrade, releasing propanol which causes voids/bubbles in the extrudate, and aconitic impurities which may react with the API (Active Pharmaceutical Ingredient).

-

Guidance: Maintain process temperatures <160°C when using TPC.

-

-

Film Coating Stability:

-

In spray coating, TPC is exposed to hot air.

-

Risk:[3] High flash evaporation rates can lead to "plasticizer loss," resulting in brittle films.

-

Guidance: Monitor the weight loss of films during curing; if >5% loss occurs, it is likely evaporation, not degradation, but the functional impact (brittleness) is the same.

-

References

-

Tokyo Chemical Industry (TCI). Tripropyl Citrate Product Specifications & Safety Data Sheet (SDS). CAS RN 1587-21-9.

-

ChemicalBook.Tripropyl Citrate Physical Properties and Safety Profile.

-

Harte, I., et al. (2013).[4] The effect of citrate ester plasticizers on the thermal and mechanical properties of poly(DL-lactide). Journal of Applied Polymer Science.[4][5] (Validating homologous series behavior of citrates).

-

PubChem.Compound Summary: Tripropyl citrate.

- Keck, M., et al.Thermal decomposition of citric acid and its esters. (General mechanism reference for citrate pyrolysis/dehydration).

Sources

Hydrolytic Stability Profile of Tripropyl Citrate (TPC): Mechanisms, Kinetics, and Assessment Strategies

Executive Summary

Tripropyl Citrate (TPC) (CAS: 1587-21-9) represents a critical intermediate in the citrate ester homologous series, positioning itself between the hydrophilic Triethyl Citrate (TEC) and the lipophilic Tributyl Citrate (TBC). While widely utilized as a plasticizer and solvent, its application in pharmaceutical development requires a rigorous understanding of its hydrolytic stability.

This technical guide provides a mechanistic analysis of TPC stability, predicated on Structure-Activity Relationships (SAR) and established ester hydrolysis kinetics. It defines the degradation pathways, offers predictive stability comparisons against TEC/TBC, and details validated experimental protocols for quantifying hydrolysis rates in pre-formulation studies.

Physicochemical Foundation

To understand the hydrolytic behavior of TPC, one must first ground the analysis in its fundamental physicochemical properties. The propyl chain length imparts a specific steric and hydrophobic profile that directly influences the rate of water attack on the carbonyl carbon.

| Property | Value | Context |

| CAS Number | 1587-21-9 | Unique Identifier |

| Molecular Weight | 318.36 g/mol | Intermediate mass (TEC: 276.28; TBC: 360.[1]44) |

| LogP (Predicted) | 1.6 – 2.7 | Moderately lipophilic; indicates membrane permeability and lipid solubility. |

| Boiling Point | ~198°C (13 mmHg) | High thermal stability; low volatility. |

| Solubility | Insoluble in water; Soluble in alcohols, oils | Hydrolysis is interface-limited in aqueous media without co-solvents. |

Data synthesized from PubChem and chemical safety databases [1, 2].

Mechanistic Analysis of Hydrolysis

The Degradation Pathway

TPC undergoes hydrolysis via a stepwise de-esterification process. This reaction is catalyzed by acids, bases, or esterase enzymes (in vivo). The reaction proceeds through the cleavage of the ester bonds, releasing 1-propanol and generating the corresponding carboxylic acid intermediates.

Key Insight: The hydrolysis is not simultaneous.[2] The terminal esters (C1 and C3 positions) typically hydrolyze at different rates compared to the central (C2) ester due to steric hindrance from the hydroxyl group at C2.

Steric & Electronic Effects (SAR)

The hydrolytic stability of citrate esters follows a predictable trend based on the alkyl chain length:

-

Triethyl Citrate (TEC): Least steric hindrance; fastest hydrolysis.

-

Tripropyl Citrate (TPC): Intermediate stability. The propyl group adds significant steric bulk compared to ethyl, shielding the carbonyl carbon from nucleophilic attack by water or hydroxide ions.

-

Tributyl Citrate (TBC): Greatest steric hindrance; slowest hydrolysis.

Theoretical Prediction: In neutral aqueous environments (pH 7.0), TPC is expected to exhibit a half-life (

Experimental Assessment Protocols

For researchers incorporating TPC into drug delivery systems (e.g., polymer coatings, lipid nanoparticles), relying on theoretical stability is insufficient. The following protocols provide a robust framework for empirical validation.

Protocol A: HPLC Monitoring (pH-Rate Profile)

This is the gold standard for determining specific hydrolysis kinetics (

Objective: Determine pseudo-first-order rate constants at pH 1.2, 4.5, 6.8, and 7.4.

Workflow:

-

Buffer Preparation: Prepare USP-grade buffers (HCl, Acetate, Phosphate).

-

Sample Preparation: Dissolve TPC in Acetonitrile (stock) and spike into buffer to a final concentration of 100 µg/mL (ensure <1% organic solvent to maintain aqueous kinetics).

-

Incubation: Thermostat at 37°C ± 0.5°C.

-

Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24, 48 hours.

-

Quenching: Immediately adjust pH to 3.0 (if basic) or cool to 4°C to stop reaction.

-

Analysis: Reverse-Phase HPLC (C18 column), UV detection at 210 nm (carbonyl absorbance).

Protocol B: pH-Stat Titration (Accelerated Alkaline Hydrolysis)

Useful for rapid screening of bulk stability or comparing relative stability against other esters.

Objective: Measure the consumption of NaOH required to maintain a constant pH, correlating directly to ester bond cleavage.

Workflow:

-

Setup: Use an automatic titrator with a pH electrode and temperature probe.

-

Medium: 50 mL of 0.1 M KCl (ionic strength control).

-

Process: Add TPC emulsion. Set pH-stat to pH 10.0.

-

Measurement: Record volume of 0.1 M NaOH added over time to maintain pH 10.

-

Calculation: The slope of NaOH consumption vs. time is proportional to the initial hydrolysis rate.

Implications for Drug Development

Formulation Shelf-Life

TPC is hydrophobic (LogP > 1.6). In aqueous formulations (suspensions, emulsions), hydrolysis will primarily occur at the oil-water interface.

-

Risk: Acidification of the formulation over time due to Citric Acid release.

-

Mitigation: Use of buffering agents (Citrate/Phosphate) is critical to prevent "pH drift" which could catalyze further autocatalytic hydrolysis.

Biological Fate (Metabolism)

While this guide focuses on chemical stability, biological stability is equally relevant. TPC will be susceptible to plasma esterases.

-

Pro-drug Potential: The release of 1-propanol is generally considered low toxicity in small quantities, but the kinetics of release should be modeled if TPC is used in high concentrations in oral dosage forms.

-

Toxicity: TPC is generally regarded as safe (GRAS-like status inferred from homologues), but specific toxicology should be verified for novel routes of administration [3].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, Tripropyl citrate. Retrieved from [Link]

Sources

Enzymatic degradation pathways of Tripropyl citrate

Enzymatic Degradation Pathways of Tripropyl Citrate: Mechanisms, Kinetics, and Analytical Profiling

Executive Summary

Tripropyl citrate (TPC), a tri-ester of citric acid and n-propanol, serves as a critical plasticizer and solvent in pharmaceutical coatings and biodegradable polymers. Its degradation profile is a primary determinant of its biocompatibility and environmental fate. This technical guide delineates the enzymatic hydrolysis of TPC, identifying Human Carboxylesterase 1 (CES1) as the primary catalytic driver. It details the stepwise liberation of n-propanol and citric acid, provides predicted kinetic behaviors based on homologous series analysis, and establishes a validated workflow for analytical quantification using LC-MS/MS.

Chemical Architecture & Physicochemical Properties

Understanding the enzymatic susceptibility of TPC requires an analysis of its steric and electronic environment. Unlike its acetylated homolog (Acetyl Tributyl Citrate, ATBC), TPC possesses a free hydroxyl group at the C2 position, which increases its polarity and water solubility, potentially accelerating enzymatic access compared to more lipophilic analogs.

| Property | Value | Relevance to Degradation |

| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | Substrate for serine hydrolases.[1] |

| Molecular Formula | C₁₅H₂₆O₇ | Precursor ion [M+H]⁺ = 319.17 Da. |

| Molecular Weight | 318.36 g/mol | Low MW facilitates rapid membrane permeation. |

| LogP (Octanol/Water) | ~1.6 (Experimental/Predicted) | Moderate lipophilicity; accessible to both cytosolic and microsomal esterases. |

| Solubility | ~5 mg/mL (Water) | Higher than Tributyl Citrate; supports aqueous phase enzymatic attack. |

The Enzymatic Cascade: Mechanism of Action

The degradation of TPC is a hydrolytic cascade mediated primarily by the Carboxylesterase (CES) superfamily.

Enzyme Specificity: The CES1 vs. CES2 Paradigm

Based on Structure-Activity Relationship (SAR) data for citrate esters:

-

CES1 (Liver/Lung): Preferentially hydrolyzes substrates with large acyl groups and small alcohol groups .[2][3] TPC, with its bulky citrate core and relatively short propyl chains, is a prime substrate for CES1.

-

CES2 (Intestine): Prefers small acyl/large alcohol substrates.[2] While CES2 contributes to intestinal first-pass metabolism, CES1 is the dominant driver of systemic clearance.

Stepwise Hydrolysis Pathway

The reaction proceeds via three distinct hydrolytic steps, each liberating one molecule of n-propanol. The rate of hydrolysis typically decreases with each step due to the increasing polarity and ionization of the mono- and di-acid intermediates.

-

Primary Hydrolysis: TPC

Dipropyl Citrate (DPC) + n-Propanol. -

Secondary Hydrolysis: DPC

Monopropyl Citrate (MPC) + n-Propanol. -

Tertiary Hydrolysis: MPC

Citric Acid + n-Propanol.

Figure 1: Enzymatic Degradation Pathway of Tripropyl Citrate

Caption: Stepwise hydrolysis of TPC mediated by Carboxylesterases (CES1/CES2), liberating n-Propanol at each stage.

Toxicological Assessment of Metabolites

The safety profile of TPC is defined by the toxicity of its cleavage products.

-

Citric Acid: An endogenous intermediate of the Krebs cycle (TCA cycle). It is rapidly metabolized to CO₂ and water. Safety Concern: Negligible.

-

n-Propanol:

-

Metabolism: Oxidized by Alcohol Dehydrogenase (ADH) to Propionaldehyde, then by Aldehyde Dehydrogenase (ALDH) to Propionic Acid.

-

Fate: Propionic acid enters the TCA cycle via Succinyl-CoA.

-

Toxicity: 2-4x more potent than ethanol regarding CNS depression in acute high doses, but rapid clearance prevents accumulation during standard pharmaceutical exposure.

-

Occupational Limit: TWA 100 ppm (OSHA).

-

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Acetyl Triethyl Citrate).

Workflow:

-

Pre-incubation: Mix 475 µL Buffer + 25 µL HLM (final conc. 0.5 mg/mL) at 37°C for 5 min.

-

Initiation: Add 5 µL TPC stock (final conc. 1 µM). Note: Keep organic solvent <1% to avoid enzyme inhibition.

-

Sampling: At t = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL Stop Solution. Vortex for 30s.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Figure 2: Metabolic Stability Assay Workflow

Caption: Standardized workflow for determining TPC metabolic half-life in liver microsomes.

Protocol B: LC-MS/MS Quantification

Objective: Quantify TPC and its metabolites.

Instrumentation: Triple Quadrupole Mass Spectrometer (ESI+ Mode). Chromatography: C18 Column (e.g., Waters BEH C18), Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

Predicted MRM Transitions:

| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quant) | Product Ion (Qual) | Mechanism |

|---|---|---|---|---|

| Tripropyl Citrate | 319.2 | 259.1 | 129.0 | Loss of Propanol (-60 Da) |

| Dipropyl Citrate | 277.1 | 217.1 | 87.0 | Loss of Propanol |

| Monopropyl Citrate | 235.1 | 175.1 | 111.0 | Loss of Propanol |

Note: Transitions should be optimized using pure standards. The loss of 60 Da (propanol) is the characteristic fragmentation pathway.

References

-

Wang, X., et al. (2011). Structure-based prediction of human carboxylesterase 1 substrate specificity. Journal of Medicinal Chemistry.

-

Satoh, T., et al. (2002). The mammalian carboxylesterases: From molecules to functions. Annual Review of Pharmacology and Toxicology.

-

Choi, Y., et al. (2017). Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate in Rats. Pharmaceutics.[4][5][6][7][8]

-

U.S. EPA. (2011).[9] Toxicological Review of n-Propanol. Integrated Risk Information System (IRIS).

-

PubChem. (2024). Tripropyl Citrate Compound Summary. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Propanol - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. dir.ca.gov [dir.ca.gov]

Tripropyl Citrate: Mechanistic Architecture and Physicochemical Balance in Polymer Plasticization

Topic: Tripropyl Citrate Mechanism of Action as a Plasticizer Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Tripropyl Citrate (TPC) represents a critical "intermediate" efficacy point in the homologous series of citrate ester plasticizers. While Triethyl Citrate (TEC) is favored for hydrophilic matrices and Tributyl Citrate (TBC) for hydrophobic retention, TPC (C

Molecular Architecture & Physicochemical Basis

To understand the mechanism of TPC, one must analyze its position in the alkyl citrate series. Plasticization efficiency is governed by the balance between the polar core (citrate backbone) and the non-polar tails (alkyl chains).

The "Goldilocks" Lipophilicity

TPC possesses three propyl groups. This C3-chain length provides a specific steric footprint that distinguishes it from its C2 (Ethyl) and C4 (Butyl) counterparts.

-

Polarity vs. Steric Bulk: The citrate core provides hydrogen bonding acceptors (carbonyl oxygens) and a donor (hydroxyl group), anchoring the molecule to polar polymer sites (e.g., ester linkages in PLA or PLGA). The propyl chains act as "spacers," forcing polymer chains apart.

-

Solubility Parameter (

): TPC’s solubility parameter lies between the highly polar TEC and the lipophilic TBC. This makes TPC uniquely compatible with polymers of intermediate polarity, such as specific grades of Ethylcellulose or Eudragit® (methacrylates).

Table 1: Comparative Physicochemical Profile of Citrate Esters

| Property | Triethyl Citrate (TEC) | Tripropyl Citrate (TPC) | Tributyl Citrate (TBC) |

| Molecular Weight | 276.29 g/mol | 318.36 g/mol | 360.45 g/mol |

| Alkyl Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) |

| Boiling Point | ~127°C (1 mmHg) | ~170°C (1 mmHg) | ~170°C (1 mmHg) |

| LogP (Lipophilicity) | ~0.3 - 0.8 | ~1.6 - 2.1 | ~3.0 - 3.5 |

| Water Solubility | Soluble (~65 g/L) | Low (~27 mg/L) | Insoluble (<20 mg/L) |

| Leaching Risk | High in aqueous media | Moderate/Low | Very Low |

Data interpolated from homologous series trends and PubChem compound summaries [1][2].

The Mechanistic Action

TPC functions through two primary thermodynamic and kinetic mechanisms: Lubricity Theory and Free Volume Theory .

Mechanism 1: Intermolecular Shielding (Thermodynamic)

Polymers like PLA or Acrylics are rigid due to strong intermolecular forces (dipole-dipole or hydrogen bonding) between chains.

-

Intercalation: TPC molecules penetrate the polymer matrix during solvent evaporation or melt extrusion.

-

Shielding: The polar citrate head interacts with the polymer's functional groups.

-

Disruption: The propyl tails sterically hinder the polymer chains from re-establishing close-contact attractive forces. This effectively "shields" the dipoles, reducing the energy required for chain rotation.

Mechanism 2: Free Volume Expansion (Kinetic)

The glass transition temperature (

-

Because TPC is a small molecule relative to the polymer, it acts as a solvent that does not evaporate. Its internal motion creates dynamic voids, allowing polymer segments to move at lower temperatures.

Visualization: The TPC Intercalation Pathway

Figure 1: The stepwise mechanism of TPC plasticization, moving from rigid polymer interactions to expanded free volume via steric hindrance of the propyl chains.[1]

Experimental Validation Protocols

To validate TPC efficacy in a formulation, specific protocols must be employed to measure

Protocol A: Differential Scanning Calorimetry (DSC) for Determination

Objective: Quantify the efficiency of TPC in reducing the glass transition temperature.

-

Film Preparation:

-

Dissolve Polymer (e.g., PLA or Ethylcellulose) in a suitable solvent (DCM or Ethanol/Water).

-

Add TPC at varying concentrations: 0%, 10%, 20%, 30% w/w.

-

Cast films on Teflon plates and dry at room temperature for 24 hours.

-

Crucial Step (Annealing): Dry films in a vacuum oven at 40°C for 48 hours to remove residual solvent, which acts as a false plasticizer.

-

-

DSC Setup:

-

Instrument: Standard DSC (e.g., TA Instruments Q2000).

-

Sample Weight: 5–10 mg in aluminum pans.

-

-

Thermal Cycle:

-

Heat 1: Ramp to 200°C (erase thermal history).

-

Cool: Quench cool to -50°C.

-

Heat 2: Ramp at 10°C/min to 200°C.

-

-

Analysis:

-

Identify

as the inflection point of the step change in heat flow during the second heating cycle. -

Success Criteria: A linear decrease in

with increasing TPC concentration (Fox Equation adherence).

-

Protocol B: Leaching/Migration Study

Objective: Verify TPC retention compared to TEC (water-soluble) and TBC (hydrophobic).

-

Specimen: Cut cured films (20mm x 20mm). Weigh initial mass (

). -

Media: Place films in 50mL of distilled water (simulating aqueous environment) or Phosphate Buffer pH 7.4.

-

Incubation: Agitate at 37°C for 24 hours.

-

Measurement:

-

Remove film, blot dry, and dry in vacuum oven to constant weight (

). -

Calculate % Weight Loss:

. -

Note: Correct for polymer dissolution if the polymer is water-soluble.

-

-

Expected Result: TPC should show significantly lower weight loss than TEC, but slightly higher than TBC.

Visualization: Experimental Workflow

Figure 2: Validation workflow ensuring separation of solvent effects from plasticizer effects.

Regulatory & Safety Profile

Tripropyl Citrate, like other citrate esters, benefits from a favorable toxicological profile compared to phthalates (e.g., DEHP).

-

Metabolism: In vivo, citrate esters are hydrolyzed by non-specific esterases into citric acid and the corresponding alcohol (propanol for TPC). Both metabolites are readily processed by the body [3].

-

Regulatory Status: Citrate esters are widely accepted for food contact materials (FCM) and pharmaceutical coatings. TPC specifically is often grouped under general citrate ester safety assessments, though specific pharmacopeial monographs should be consulted for regional compliance (USP/EP).

Conclusion

Tripropyl Citrate acts as a high-precision tool in polymer engineering. By utilizing the propyl chain length, it bridges the gap between the high hydrophilicity of Triethyl Citrate and the steric bulk/hydrophobicity of Tributyl Citrate. This allows formulators to fine-tune the release kinetics of drugs and the mechanical flexibility of films without compromising stability in aqueous environments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, Tripropyl citrate. Retrieved from [Link][2]

-

The Good Scents Company (2023). Tributyl Citrate and Citrate Ester Properties. Retrieved from [Link]

- Chambin, O., et al. (2004).Influence of drug polarity on the release mechanism from pellets coated with acrylic polymers. International Journal of Pharmaceutics. (Contextual grounding on citrate ester hydrolysis and leaching mechanisms).

Sources

In-Depth Technical Guide: Tripropyl Citrate

Abstract

Tripropyl Citrate (TPC) (CAS: 1587-21-9) represents a critical intermediate in the evolution of "green" plasticizers and pharmaceutical excipients.[1] Historically overshadowed by its ethyl and butyl homologs, TPC has emerged as a specialized solvent and plasticizing agent, particularly valued for its balance of hydrophobicity and biocompatibility. This guide analyzes the chemical genesis, synthesis kinetics, and toxicological profile of TPC, providing a roadmap for its application in next-generation drug delivery systems and biodegradable polymers.

Historical Genesis: From Beilstein to Green Chemistry

The discovery of tripropyl citrate is rooted in the "Golden Age" of German organic chemistry, where the systematic esterification of tricarboxylic acids was first rigorously documented.

The Early Characterization (1890s–1912)

While citric acid was isolated by Scheele in 1784, the systematic synthesis of its alkyl esters did not mature until the late 19th century.

-

The Beilstein Era: Early entries in Beilstein's Handbuch der Organischen Chemie (circa 1896) reference the formation of alkyl citrates.[2]

-

Formal Synthesis: The specific characterization of propyl citrates is often attributed to the work of Schmidt and Sigwart (published in Chemische Berichte, 1912). Their work focused on the stepwise esterification of citric acid, isolating mono-, di-, and tri-alkyl species to understand the reactivity of the central hydroxyl group versus the terminal carboxyls.

The Phthalate Shift (1990s–Present)

For much of the 20th century, TPC remained a laboratory curiosity, as industrial plasticization was dominated by phthalates (e.g., DEHP). The historical pivot point occurred in the late 1990s and early 2000s, driven by regulatory pressure from the FDA and EFSA regarding phthalate toxicity. TPC, along with Triethyl Citrate (TEC) and Tributyl Citrate (TBC), was re-evaluated as a non-toxic, biodegradable alternative, specifically for:

-

Pharmaceutical Coatings: Enteric films requiring specific glass transition temperatures (

). -

Food Contact Materials: PVC films where low migration is critical.

Chemical Architecture & Synthesis

TPC is the tri-ester formed by the condensation of citric acid and n-propanol. Its structure offers a unique "middle ground" in the homologous series of citrates—more hydrophobic than TEC but more volatile/solvating than TBC.

Reaction Mechanism

The synthesis follows a classic Fisher-Speier esterification pathway, typically catalyzed by Brønsted acids (e.g., Sulfuric acid,

Key Kinetic Challenge: The steric hindrance of the central carboxyl group often leads to incomplete esterification, resulting in a mixture of di- and tri-propyl esters if reaction times are insufficient.

Visualization: Synthesis Pathway

The following diagram illustrates the stepwise esterification and the critical role of the acid catalyst.

[3]

Physicochemical Profile

Researchers must account for TPC's solubility parameter (

Table 1: Critical Physicochemical Properties of Tripropyl Citrate

| Property | Value | Unit | Relevance |

| Molecular Formula | - | Stoichiometry calculations | |

| Molecular Weight | 318.36 | g/mol | Dosage/Molarity |

| Boiling Point | ~198 | °C (at 13 mmHg) | High thermal stability for processing |

| Density | 1.08 | g/cm³ | Formulation weight/volume |

| Refractive Index | 1.442 | Optical clarity in films | |

| Solubility | < 0.1% in Water | w/v | Hydrophobic nature (Lipophilic) |

| Appearance | Colorless Liquid | - | Aesthetic neutrality in cosmetics |

Toxicological & Regulatory Evolution

The safety profile of TPC is grounded in its metabolic pathway. Unlike phthalates, which can act as endocrine disruptors, citrate esters hydrolyze back into natural metabolites.

Metabolic Fate (The "Safety Valve")

Upon ingestion or absorption, TPC is acted upon by non-specific esterases (lipases) in the plasma and liver.

-

Hydrolysis: The ester bonds are cleaved, releasing n-propanol and citric acid.

-

Clearance: Citric acid enters the Krebs cycle (TCA cycle). Propanol is oxidized to propionic acid and then to

and water.

Regulatory Status

-

FDA: Approved as an indirect food additive (21 CFR) for use in adhesives and coatings.

-

Cosmetics: Used as a deodorant active (inhibits bacterial esterases that generate body odor).

-

Toxicology Data:

-

Acute Oral Toxicity (Rat): LD50 > 3000 mg/kg (inferred from homologous series read-across).

-

Skin Irritation:[3] Non-irritating to slightly irritating (concentration dependent).

-

Visualization: Metabolic Activation & Safety

[3][9]

Applications in Drug Development & Material Science

Pharmaceutical Coatings

TPC is utilized as a plasticizer in enteric coatings (e.g., Eudragit® formulations).

-

Mechanism: It intercalates between polymer chains, increasing free volume and reducing the glass transition temperature (

). This prevents the coating from becoming brittle and cracking during storage or gastric transit. -

Advantage: TPC offers a slower migration rate compared to Triethyl Citrate (TEC) due to its longer alkyl chains, extending the shelf-life of the dosage form.

Experimental Protocol: Plasticization Efficiency Test

Objective: Determine the optimal TPC concentration for a PLA (Polylactic Acid) film.

-

Preparation: Dissolve PLA in chloroform (5% w/v).

-

Dosing: Add TPC at varying concentrations (10%, 20%, 30% w/w relative to polymer).

-

Casting: Cast solution onto Teflon plates; dry at ambient temperature for 24h, then vacuum dry at 40°C for 48h.

-

Analysis:

-

DSC (Differential Scanning Calorimetry): Measure

. A drop in -

Tensile Test: Measure elongation at break.

-

References

-

Schmidt, H., & Sigwart, A. (1912).[4] "Über die Veresterung der Citronensäure" (On the Esterification of Citric Acid). Chemische Berichte, 45, 1785.[4] (Foundational synthesis characterization).

- Beilstein, F. K. (1896). Handbuch der Organischen Chemie.

-

U.S. Food and Drug Administration (FDA). (2023). Code of Federal Regulations Title 21: Indirect Food Additives. Link

-

CPSC Staff. (2019). Toxicity Review for Citrate Esters. U.S. Consumer Product Safety Commission. Link

-

ChemicalBook. (2024).[5] Tripropyl Citrate Properties and Synthesis. Link

-

PubChem. (2024). Tripropyl Citrate Compound Summary (CID 74113). National Center for Biotechnology Information. Link

Sources

- 1. USA Chemical Suppliers - Products: 'T', Page: 170 [americanchemicalsuppliers.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. US7638662B2 - Emollients and cosmetic preparations - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Natural occurrence of Tripropyl citrate

Title: Tripropyl Citrate: Bio-Based Origins, Synthetic Pathways, and Analytical Characterization Subtitle: A Technical Guide to the "Natural" Status, Synthesis, and Detection of Tripropyl Citrate in Pharmaceutical and Cosmetic Matrices.

Executive Summary

Tripropyl Citrate (TPC) occupies a complex niche in the "natural products" sector. While often marketed within "natural" supply chains due to its bio-based precursors (citric acid from fermentation), TPC is technically a semisynthetic ester not typically isolated as a primary metabolite in flora. This guide provides researchers with the definitive technical framework to distinguish between bio-based origin and natural occurrence, detailing the synthesis pathways, analytical detection of TPC as a plasticizer/contaminant, and its functional role in drug development.

Part 1: Chemical Identity & The "Natural" Paradox

The Null Hypothesis of Natural Occurrence

Unlike Citric Acid (Krebs cycle intermediate) or simple ethyl esters found in fermentation, Tripropyl Citrate (C₁₅H₂₆O₇) is rarely, if ever, reported as a significant native phytochemical. Its presence in environmental samples (e.g., dust, water) is statistically correlated with anthropogenic activity—specifically, leaching from plastics and cosmetic formulations.

-

Bio-Based vs. Natural: TPC is classified as Bio-Based when synthesized from:

-

Citric Acid: Derived from Aspergillus niger fermentation of corn/molasses.

-

1-Propanol: Derived from fermentation (fusel oils) or hydrogenation of bio-acetone.

-

Regulatory Note: Under ISO 16128, TPC can be calculated as having high "Natural Origin Index" (NOI), but it is not a "Natural Ingredient" (NI) extracted directly from biomass.

-

Physicochemical Profile

TPC serves as a critical "green" plasticizer, replacing phthalates due to its lower toxicity profile.

| Property | Value | Relevance to Extraction/Detection |

| CAS Number | 1587-21-9 | Unique Identifier for regulatory screening. |

| Molecular Weight | 318.36 g/mol | Target mass for MS analysis. |

| Boiling Point | ~198°C (13 mmHg) | High boiling point requires specific GC temperature ramps. |

| Solubility | Lipophilic | Extracts into organic phases (Hexane/EtOAc); low water solubility. |

| LogP | ~1.6 - 2.2 | Indicates potential for bioaccumulation in lipid bilayers. |

Part 2: Synthesis & Manufacturing Pathways

To understand TPC's presence in a sample, one must understand its creation. Nature rarely employs the dehydrating conditions required to form tri-esters of citric acid efficiently.

Industrial Esterification Mechanism

The synthesis involves the Fisher esterification of Citric Acid with excess 1-Propanol, typically catalyzed by sulfuric acid or para-toluenesulfonic acid (pTSA).

Figure 1: Synthetic Pathway of Tripropyl Citrate Caption: Acid-catalyzed Fisher esterification converting Citric Acid and 1-Propanol into Tripropyl Citrate, highlighting the reversible equilibrium driven by water removal.

Part 3: Analytical Protocols for Detection & Authentication

Researchers often encounter TPC as an "unknown" peak in natural product extracts. The following protocol distinguishes TPC from natural isomers and validates its origin.

Protocol: GC-MS Identification of TPC Contamination

Objective: Detect TPC residues in plant extracts or verify purity of bio-based solvents.

Materials:

-